1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
Description
1-(4-Chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a urea-based small molecule characterized by a 4-chlorobenzyl group and a pyridinylmethyl substituent bearing a 1-methylpyrazole moiety. Urea derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-24-12-16(11-23-24)15-6-14(7-20-10-15)9-22-18(25)21-8-13-2-4-17(19)5-3-13/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQWMAYLXLZKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 335.81 g/mol
- CAS Number : Not specifically listed in the search results, but related compounds are available.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on pyrazole derivatives demonstrated that modifications on the pyrazole ring could enhance cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that the presence of electronegative substituents, such as chlorine, is crucial for enhancing antiproliferative activity against cancer cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | <10 | |
| Compound B | Jurkat (T-cell leukemia) | <20 |
Antiviral Activity
In addition to anticancer properties, compounds containing pyrazole rings have shown promising antiviral activity. For example, derivatives similar to this compound were tested against herpes simplex virus type 1 (HSV-1), demonstrating significant inhibition of viral plaque formation at low concentrations .
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets involved in cell proliferation and viral replication. Molecular dynamics simulations have suggested that such compounds may bind effectively to proteins involved in these pathways, leading to reduced cell viability and viral load .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including those structurally related to this compound, reported that certain modifications led to enhanced cytotoxicity in breast cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Antiviral Potential
In a separate investigation focusing on antiviral properties, compounds with similar structures were shown to significantly reduce the replication rate of HSV-1. The results indicated that specific substitutions on the pyrazole moiety could enhance antiviral potency, suggesting potential applications in developing new antiviral therapies .
Scientific Research Applications
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea. Pyrazoles are known for their ability to inhibit various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. For instance, compounds similar to this one have demonstrated significant cytotoxicity against these cell lines, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases involved in cancer cell proliferation and survival. For example, pyrazole derivatives have been shown to inhibit Aurora-A kinase, which plays a critical role in mitosis . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Data Table: Anticancer Activity of Related Compounds
Other Therapeutic Applications
In addition to its anticancer properties, the compound may also exhibit anti-inflammatory and analgesic effects. Pyrazole derivatives are widely recognized for their role in treating inflammatory diseases due to their ability to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process . This broad spectrum of activity enhances the therapeutic potential of this compound.
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study, researchers synthesized several pyrazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The study found that compounds with similar structures to this compound exhibited potent antitumor activity with IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Inhibition of Inflammatory Responses
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that these compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes, suggesting that this compound may also be beneficial in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural features, synthesis routes, and hypothetical properties of 1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea and related urea derivatives:
Structural and Functional Analysis
Substituent Effects
- Chlorobenzyl vs.
- Pyridine-Pyrazole vs. Pyridine-Triazole (15a): The pyrazole in the target compound may offer stronger hydrogen-bonding capabilities than the triazole in 15a, which is electron-deficient due to the nitro group .
Q & A
How can the multi-step synthesis of this compound be optimized for improved yield and purity?
Answer:
Optimization involves precise control of reaction parameters. For example:
- Catalyst selection : Palladium on carbon (Pd/C) is effective for hydrogenation steps to reduce side reactions .
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution rates in coupling reactions .
- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates structurally similar byproducts .
What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : H and C NMR identify regioselectivity in pyrazole and pyridine ring formation .
- Mass spectrometry (HRMS) : Validates molecular weight and detects trace impurities (e.g., unreacted starting materials) .
- X-ray crystallography : Resolves stereochemical ambiguities; SHELXL refines crystal structures with high disorder indices (e.g., R-factor < 0.05) .
- HPLC : Quantifies purity (>95% required for pharmacological assays) .
How can biological targets be identified and validated for this compound?
Answer:
- In vitro kinase profiling : Screen against panels (e.g., p38 MAPK, JAK2) to identify inhibitory activity (IC values) .
- Cellular assays : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) to confirm target engagement .
- Mutagenesis studies : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to assess activity loss .
What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Answer:
- Disorder modeling : Flexible substituents (e.g., chlorobenzyl groups) require multi-conformer refinement in SHELXL .
- Twinned data : Use the TWIN law in SHELX to deconvolute overlapping reflections from crystal twinning .
- High Z’ structures : Partial occupancy assignments resolve packing ambiguities in low-symmetry space groups .
What strategies are used to explore structure-activity relationships (SAR) in derivatives?
Answer:
- Substitution patterns : Replace the 4-chlorobenzyl group with fluorophenyl or methoxy variants to assess electronic effects on potency .
- Scaffold hopping : Substitute pyridin-3-ylmethyl with triazolo[4,3-a]pyridine to evaluate steric tolerance .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using regression models .
How can contradictory data from biological assays be resolved?
Answer:
- Assay validation : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
- Metabolic stability testing : Check for cytochrome P450-mediated degradation in hepatic microsomes, which may reduce apparent potency .
- Crystallographic docking : Compare binding poses with inactive analogs to identify non-canonical interactions .
What advanced techniques elucidate the compound’s mechanism of action?
Answer:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) to target proteins .
- Cryo-EM : Visualizes compound-induced conformational changes in large enzyme complexes .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
How do cofactors influence the compound’s enzyme inhibition profile?
Answer:
- Metal ion dependence : Test activity in presence/absence of Mg or Zn, which often stabilize kinase active sites .
- NADPH competition : Assess redox-sensitive targets using glutathione-depleted assay conditions .
What methodologies assess pharmacokinetic properties like bioavailability?
Answer:
- Caco-2 permeability assays : Predict intestinal absorption by measuring apical-to-basolateral transport .
- Plasma protein binding (PPB) : Use ultrafiltration to quantify unbound fraction, critical for in vivo efficacy .
- Metabolite identification : LC-MS/MS profiles hepatic metabolites to guide prodrug design .
How is crystallographic disorder addressed in structures with flexible substituents?
Answer:
- Occupancy refinement : Assign partial occupancies to alternative conformers using SHELXL’s PART instruction .
- Restraints : Apply geometric constraints (e.g., SIMU, DELU) to prevent overfitting of disordered regions .
- Difference density maps : Identify unresolved electron density peaks for further model adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
